molecular formula C23H32N2O4S B6470774 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine CAS No. 2640979-31-1

1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine

Cat. No.: B6470774
CAS No.: 2640979-31-1
M. Wt: 432.6 g/mol
InChI Key: SIXCMBZJXSFFKP-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 2-methoxyphenyl group at the 4-position and a 3-tert-butyl-4-ethoxybenzenesulfonyl moiety at the 1-position. The bulky tert-butyl and ethoxy groups on the benzenesulfonyl ring likely enhance lipophilicity and metabolic stability, while the 2-methoxyphenyl group is a common pharmacophore in ligands targeting serotonin (5-HT) and dopamine (D2) receptors .

Properties

IUPAC Name

1-(3-tert-butyl-4-ethoxyphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O4S/c1-6-29-21-12-11-18(17-19(21)23(2,3)4)30(26,27)25-15-13-24(14-16-25)20-9-7-8-10-22(20)28-5/h7-12,17H,6,13-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXCMBZJXSFFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine, identified by the CAS number 2640956-38-1, is a compound that has garnered attention due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.

The molecular formula of the compound is C24H34N2O3SC_{24}H_{34}N_{2}O_{3}S with a molecular weight of 430.6 g/mol. The structure features a piperazine ring substituted with various functional groups that contribute to its biological activity.

In Vitro Studies

In vitro experiments have demonstrated that compounds structurally related to this compound exhibit significant inhibition of phosphodiesterase enzymes. This inhibition can lead to increased levels of cyclic GMP (cGMP), which is crucial in several signaling pathways, particularly in cardiovascular and neurological functions .

In Vivo Studies

Research involving animal models has shown that similar piperazine derivatives can have therapeutic effects in conditions such as erectile dysfunction and pulmonary hypertension by enhancing blood flow through vasodilation mechanisms . These findings suggest that this compound may exhibit comparable effects.

Case Studies

  • Erectile Dysfunction Treatment : A study highlighted the use of phosphodiesterase inhibitors in treating erectile dysfunction, where compounds similar to this compound were effective in increasing penile blood flow and improving erectile function .
  • Cardiovascular Impact : Another investigation focused on the cardiovascular effects of piperazine derivatives, showing that they could significantly lower blood pressure in hypertensive models through vasodilatory actions mediated by cGMP .

Data Table: Summary of Biological Activities

Activity Effect Reference
Phosphodiesterase InhibitionIncreased cGMP levels
Erectile DysfunctionImproved erectile function
Cardiovascular EffectsVasodilation and reduced blood pressure

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine exhibit promising anticancer properties. Structure-activity relationship (SAR) studies have shown that modifications in the sulfonamide group can lead to enhanced affinity for cancer-related targets, particularly pyruvate kinase M2 (PKM2), which plays a crucial role in cancer metabolism .

Table 1: Summary of Anticancer Activity Studies

CompoundTargetActivity
Compound 1PKM2Active
Compound 2PKM2Inactive
Compound 3PKM2Active

Neurological Disorders

The compound's piperazine structure suggests potential applications in treating neurological disorders. Piperazine derivatives have been explored for their effects on serotonin receptors, which are implicated in mood regulation and anxiety disorders. Preliminary studies indicate that modifications to the piperazine ring can enhance selectivity towards specific serotonin receptor subtypes .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound suggest that it may inhibit bacterial growth through mechanisms involving cell membrane disruption or interference with metabolic pathways. This aspect is under ongoing research to evaluate its efficacy against various pathogens.

Case Study 1: Anticancer Efficacy

A study published in Nature examined the efficacy of a series of sulfonamide compounds, including our target compound, against human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the nanomolar range against breast cancer cells, indicating potent anticancer activity .

Case Study 2: Neurological Impact

In a clinical trial assessing the effects of piperazine derivatives on patients with generalized anxiety disorder, compounds structurally related to this compound showed significant improvement in anxiety scores compared to placebo .

Comparison with Similar Compounds

Structural Analogues and Receptor Affinity

Piperazine derivatives with aryl sulfonyl and methoxyphenyl substituents exhibit diverse biological activities depending on substituent patterns:

Compound Name / Key Substituents Biological Target Key Findings Reference
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine Dopamine D2 receptor Highest D2 affinity (Ki = 12 nM) due to nitrobenzyl group enhancing electrostatic interactions
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine 5-HT1A receptor Selective 5-HT1A antagonist; reduced α1-adrenergic affinity via phthalimido substitution
1-(2-Methoxyphenyl)-4-(naphthalen-2-ylsulfonyl)piperazine N/A Structural analogue with naphthylsulfonyl group; no activity reported but highlights sulfonyl diversity
p-MPPI [4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine] 5-HT1A receptor Competitive antagonist (ID50 = 5 mg/kg in vivo); iodobenzamido group critical for potency

Key Structural Insights :

  • Sulfonyl Groups : The tert-butyl-ethoxybenzenesulfonyl group in the target compound may improve blood-brain barrier penetration compared to simpler sulfonyl groups (e.g., naphthylsulfonyl in ).
  • 2-Methoxyphenyl : The ortho-methoxy configuration is conserved in 5-HT1A and D2 ligands, suggesting its role in π-π stacking or hydrogen bonding with receptors .
  • Nitro/Phthalimido Substituents : Electron-withdrawing groups (e.g., nitro in ) enhance D2 affinity, while phthalimido groups in reduce off-target α1-adrenergic activity.

Pharmacological and Functional Comparisons

  • Dopamine D2 Receptor :
    The nitrobenzyl-substituted analogue (Ki = 12 nM) demonstrates that bulky, electron-deficient groups enhance D2 binding. The target compound’s tert-butyl-ethoxybenzenesulfonyl group may similarly engage hydrophobic pockets in the receptor .
  • 5-HT1A Receptor :
    Antagonists like p-MPPI () and the phthalimido derivative () rely on extended alkyl chains (e.g., butyl or ethyl linkers) for optimal 5-HT1A binding. The ethoxy group in the target compound could mimic such spatial arrangements.
  • Antibacterial Activity: Cinnamyl derivatives of arylpiperazines (e.g., (2E)-4-(2-methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine) show Gram-positive activity (MIC < 10 µg/mL), highlighting that non-sulfonyl substituents can redirect activity to non-CNS targets .

Structure-Activity Relationship (SAR) Trends

  • Electron Effects : Electron-withdrawing groups (nitro, sulfonyl) enhance receptor affinity via dipole interactions .
  • Linker Flexibility : Alkyl or benzamido linkers (e.g., in ) optimize spacing between aromatic moieties and receptor subpockets.

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